molecular formula C16H23BO3 B599151 (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol CAS No. 1220219-36-2

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol

Cat. No.: B599151
CAS No.: 1220219-36-2
M. Wt: 274.167
InChI Key: WLKBNPVGNWGUSP-UHFFFAOYSA-N
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Description

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol (CAS: 1220219-36-2) is a boronate ester featuring a cyclopropane ring fused to a phenyl group bearing a pinacol boronate moiety, with a hydroxymethyl substituent on the cyclopropane. Its molecular formula is C₁₇H₂₅BO₃, with a molecular weight of 288.19 g/mol . This compound is synthesized via methods involving pinacol esterification and cyclopropanation, achieving 95% purity . The cyclopropane introduces steric and electronic constraints, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry for constrained biaryl systems.

Properties

IUPAC Name

[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8,18H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKBNPVGNWGUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220219-36-2
Record name {1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group can be achieved through a borylation reaction. This involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Cyclopropanation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Overview

The compound (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol is a boron-containing organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry Applications

  • Glycogen Synthase Kinase 3 Beta Inhibition : Research indicates that derivatives of the compound can act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including diabetes and cancer. A study reported a derivative with an IC50 value of 8 nM, showcasing its potential for therapeutic applications in treating conditions associated with GSK-3β activity .
  • Anti-Fibrotic Properties : The compound has shown promise in inhibiting DDR1/2 (discoidin domain receptor 1 and 2), which are involved in fibrosis. In vivo studies demonstrated effective anti-fibrotic efficacy with low toxicity .
  • Pharmacokinetic Properties : The compound's derivatives have been designed to optimize pharmacokinetic profiles, enhancing their bioavailability and therapeutic efficacy. For instance, the cyclopropyl group enhances selectivity and activity against specific targets .

Materials Science Applications

  • Covalent Organic Frameworks (COFs) : The compound is utilized in the synthesis of covalent organic frameworks due to its ability to form stable bonds with other organic molecules. These frameworks are significant in gas storage, catalysis, and as advanced materials for electronics .
  • Photocatalytic Applications : Compounds containing the dioxaborolane moiety have been explored for their photocatalytic properties, particularly in hydrogen production through photocatalytic reactions. The structural features of the compound facilitate efficient light absorption and energy conversion .

Organic Synthesis Applications

  • Cross-Coupling Reactions : The presence of the boron atom allows the compound to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, making it valuable for constructing complex organic molecules .
  • Functionalization of Aromatic Compounds : The compound can serve as a versatile building block for the functionalization of aromatic systems. Its ability to undergo various chemical transformations makes it a useful intermediate in synthetic pathways .

Case Studies

StudyApplicationFindings
GSK-3β Inhibition StudyMedicinal ChemistryDemonstrated potent inhibition with IC50 = 8 nM .
Anti-Fibrotic EfficacyMedicinal ChemistryShowed low toxicity and effective inhibition of DDR receptors .
COF SynthesisMaterials ScienceContributed to novel COF structures with potential applications in gas storage .
Cross-Coupling ReactionsOrganic SynthesisEnabled efficient formation of carbon-carbon bonds .

Mechanism of Action

The mechanism of action of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d): This analog (CAS: N/A) introduces a chlorine substituent at the 3-position of the phenyl ring. Synthesized in 90% yield via pinacol esterification, it shares similar ¹H-NMR features (e.g., aromatic protons at δ 7.66 ppm) but lacks the cyclopropane group, reducing steric hindrance .
  • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a): A simpler analog (CAS: N/A) without the cyclopropane, synthesized from 4-formylbenzeneboronic acid. Yield: 90% .

Cycloalkane Ring Modifications

  • (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol: This cyclobutane analog (CAS: 1398331-84-4) replaces the cyclopropane with a four-membered ring, altering steric and electronic properties. The larger ring reduces strain but may decrease reactivity in cross-couplings. Molecular weight: 288.19 g/mol (identical to the target compound), with similar storage requirements (2–8°C, inert atmosphere) .
  • N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide: Replaces the hydroxymethyl group with an acetamide (CAS: N/A; molecular weight: 301.195 g/mol).

Functional Group Variations

  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol: Features a secondary alcohol (CAS: 1173922-30-9; similarity score: 0.98). The ethanol group may increase hydrophilicity compared to the target compound’s primary alcohol .
  • Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: A bulkier analog (CAS: 857934-89-5; similarity score: 0.95) with a diphenylmethanol structure. The additional phenyl group introduces significant steric hindrance, likely reducing reaction rates in cross-couplings .

Biological Activity

The compound (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H21B O3
  • Molecular Weight : 261.14 g/mol
  • CAS Number : 195062-61-4

The compound features a cyclopropyl group attached to a phenyl ring that is further substituted with a boron-containing moiety. The presence of the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing dioxaborolane structures can exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Dioxaborolanes can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. This property is particularly relevant in the context of kinases and proteases.
  • Protein Interaction Modulation : The compound may influence protein-protein interactions, which is crucial in regulating cellular pathways involved in cancer and other diseases.
  • Antioxidant Activity : Some studies suggest that boron-containing compounds can exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

In Vitro Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyBiological ActivityFindings
Kinase InhibitionDemonstrated selective inhibition of CDK6 with IC50 values in the nanomolar range.
Protein InteractionInhibitors showed potential in disrupting BCL6 co-repressor interactions.
Antioxidant ActivityCompounds exhibited significant radical scavenging activity in cell-free assays.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of a boron-containing compound similar to this compound in a breast cancer model. The compound was found to inhibit tumor growth significantly by targeting the CDK6 pathway, leading to cell cycle arrest.

Case Study 2: Neuroprotection

Another study assessed the neuroprotective effects of related dioxaborolane compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and improve cognitive function through modulation of oxidative stress pathways.

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